molecular formula C13H17NO3 B6150355 2-methoxy-4-(piperidin-1-yl)benzoic acid CAS No. 1237107-31-1

2-methoxy-4-(piperidin-1-yl)benzoic acid

Cat. No.: B6150355
CAS No.: 1237107-31-1
M. Wt: 235.28 g/mol
InChI Key: BPOQCWVUKOZMHL-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group at the 2-position and a piperidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(piperidin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and piperidine.

    Formation of Intermediate: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Nucleophilic Substitution: The acid chloride intermediate is then reacted with piperidine under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-(piperidin-1-yl)benzoic acid.

    Reduction: 2-Methoxy-4-(piperidin-1-yl)benzyl alcohol.

    Substitution: Derivatives with different substituents on the piperidinyl group.

Scientific Research Applications

2-Methoxy-4-(piperidin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity and selectivity towards these targets, while the methoxy group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

    2-Methoxy-4-(morpholin-1-yl)benzoic acid: Similar structure but with a morpholinyl group instead of a piperidinyl group.

    2-Methoxy-4-(azepan-1-yl)benzoic acid: Similar structure but with an azepanyl group instead of a piperidinyl group.

Uniqueness

2-Methoxy-4-(piperidin-1-yl)benzoic acid is unique due to the specific combination of the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced binding affinity, selectivity, and pharmacokinetic profiles compared to similar compounds.

Properties

CAS No.

1237107-31-1

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methoxy-4-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C13H17NO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

BPOQCWVUKOZMHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)C(=O)O

Purity

95

Origin of Product

United States

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